
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is a derivative of pyrrolidine and is characterized by the presence of a phenoxycarbonyl group attached to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of proline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This reactivity is essential for synthesizing pharmaceuticals and other bioactive compounds.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential as an enzyme inhibitor. It can interact with enzyme active sites, preventing substrate binding and subsequent catalysis. This property is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
Research indicates that compounds similar to this compound can effectively inhibit metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders. The ability of this compound to modulate enzymatic activity suggests its potential role in therapeutic applications .
Polymer Production
In industrial applications, this compound is utilized in the production of polymers and other industrial chemicals. Its unique functional groups enable it to participate in polymerization processes, contributing to the synthesis of materials with desirable properties.
Biochemical Assays
The compound can also be employed as a probe in biochemical assays to study enzyme kinetics and interactions within biological systems. Understanding these interactions is crucial for elucidating the mechanisms of action of various biochemical pathways and developing new therapeutic strategies.
Wirkmechanismus
The mechanism by which 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is similar to other phenoxycarbonyl derivatives and proline derivatives. Some similar compounds include:
Phenylproline
Phenylalanine derivatives
Other pyrrolidine derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Biologische Aktivität
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1161602-22-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrrolidine ring substituted with a phenoxycarbonyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1161602-22-7 |
Molecular Weight | 239.25 g/mol |
Purity | ≥97% |
This compound exhibits its biological activity through multiple mechanisms:
- Receptor Binding : The compound has been shown to interact with several receptors, including the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Investigations into its ability to induce apoptosis in cancer cell lines are ongoing, with promising preliminary results indicating that it may inhibit tumor growth through modulation of apoptotic pathways .
Study on PXR Activation
A study highlighted the activation of the pregnane X receptor by this compound. This activation is significant as it influences the expression of genes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
Antimicrobial Screening
In a comparative analysis involving various pyrrolidine derivatives, this compound was tested for its antibacterial properties. Results indicated moderate activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent .
Research Findings and Future Directions
Ongoing research is focused on understanding the full spectrum of biological activities associated with this compound. Future studies aim to:
- Elucidate the detailed mechanisms underlying its interaction with biological targets.
- Explore structure-activity relationships (SAR) to optimize its efficacy and reduce potential side effects.
- Investigate its therapeutic potential in various disease models beyond cancer and infections.
Eigenschaften
IUPAC Name |
1-phenoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMLYISWFZSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340478 | |
Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161602-22-7 | |
Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.